molecular formula C17H20 B7767007 4-Pentylbiphenyl CAS No. 69856-10-6

4-Pentylbiphenyl

Cat. No. B7767007
Key on ui cas rn: 69856-10-6
M. Wt: 224.34 g/mol
InChI Key: IFUOTAQBVGAZPR-UHFFFAOYSA-N
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Patent
US04017416

Procedure details

392 Gram of granular anhydrous aluminum chloride and 700 ml of nitrobenzene were introduced into 5 l three neck flask, and dissolved with stirring. A solution of 600 g of 4-n-pentylbiphenyl and 220 g of acetyl chloride dissolved in 500 ml of nitrobenzene (prepared in advance) was dropwise added to said three neck flask over 1 hour, followed by stirring for one hour, further stirring at 40°-45° C for 2 hours, cooling to room temperature, pouring cautiously into a mixed liquid of 250 ml of conc. hydrochloric acid and 1.25 l of water, distilling off nitrobenzene from nitrobenzene layer by distillation under a reduced pressure, separating the resulting solid by filtration, and recrystallizing it from ethanol, to give 597 g of 4'-n-pentyl-4-acetylbiphenyl (m.p. 81°-82°) (Yield 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.25 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH2:5]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)[CH2:6][CH2:7][CH2:8][CH3:9].[C:22](Cl)(=[O:24])[CH3:23].Cl>[N+](C1C=CC=CC=1)([O-])=O.O>[CH2:5]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:17]=[CH:18][C:19]([C:22](=[O:24])[CH3:23])=[CH:20][CH:21]=2)=[CH:12][CH:11]=1)[CH2:6][CH2:7][CH2:8][CH3:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
three
Quantity
5 L
Type
reactant
Smiles
Name
Quantity
700 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
220 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.25 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
by stirring for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
further stirring at 40°-45° C for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
distilling off nitrobenzene from nitrobenzene layer
DISTILLATION
Type
DISTILLATION
Details
by distillation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
separating the resulting solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
recrystallizing it from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 597 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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